molecular formula C12H16OS B13522336 1-(4-Ethylphenyl)-2-(methylthio)propan-1-one

1-(4-Ethylphenyl)-2-(methylthio)propan-1-one

Cat. No.: B13522336
M. Wt: 208.32 g/mol
InChI Key: NAKITPYHQIQSQQ-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2-(methylthio)propan-1-one is a ketone derivative characterized by a propan-1-one backbone substituted with a 4-ethylphenyl group at position 1 and a methylthio (-SMe) group at position 2. This structure distinguishes it from cathinone derivatives, which typically feature an amino group at position 3.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(4-ethylphenyl)-2-methylsulfanylpropan-1-one

InChI

InChI=1S/C12H16OS/c1-4-10-5-7-11(8-6-10)12(13)9(2)14-3/h5-9H,4H2,1-3H3

InChI Key

NAKITPYHQIQSQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)SC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

  • Formation of the 1-(4-ethylphenyl)propan-1-one backbone.
  • Introduction of the methylthio substituent at the 2-position of the propanone chain.

This can be achieved by either direct substitution on a preformed ketone or by constructing the ketone with the methylthio group already installed.

Method 1: Reaction of α-Bromo Ketones with Methylthiolate

A common approach involves halogenation at the α-position of 1-(4-ethylphenyl)propan-1-one followed by nucleophilic substitution with a methylthiolate ion.

Procedure:

  • Step 1: α-Bromination of 1-(4-ethylphenyl)propan-1-one using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Step 2: Treatment of the α-bromo ketone with sodium methylthiolate (NaSCH3) or potassium methylthiolate in an aprotic solvent like DMF or DMSO at moderate temperatures.

This method benefits from straightforward steps but requires careful control to prevent overbromination or side reactions.

Method 2: Use of α-Ketene Dithioacetals as Precursors

Research has shown that α-aroyl ketene dithioacetals can be used as intermediates to introduce methylthio groups selectively.

Key Findings:

  • Reaction of α-aroyl ketene dithioacetals with ketones in the presence of strong bases such as sodium hydride (NaH) in DMF at 50 °C yields methylthio-substituted phenols and related compounds in good yields (up to 72%).
  • This method allows regioselective enolate formation and subsequent functionalization.
  • The reaction mixture is neutralized with dilute acid, extracted with ethyl acetate, and purified by column chromatography.

While this approach is more complex, it offers high selectivity and functional group tolerance.

Method 3: Biotransformation Routes

Biotransformation using microbial or enzymatic processes has been explored for related methylthio-substituted ketones.

  • Fermentation of 4-(methylthio)benzaldehyde derivatives can yield 4-methylthio analogues of phenylacetylcarbinol (a related ketone).
  • Purification challenges exist due to carryover of starting materials, but NMR analysis confirms successful synthesis.
  • This route may offer stereoselectivity advantages but requires specialized biocatalysts and conditions.

Data Tables and Reaction Conditions

Method Key Reagents Solvent Temperature Yield (%) Notes
α-Bromination + Methylthiolate substitution 1-(4-ethylphenyl)propan-1-one, Br2 or NBS, NaSCH3 DMF, DMSO Room temp to 50 °C Moderate to high Requires careful control to avoid side reactions
α-Ketene dithioacetal route α-aroyl ketene dithioacetal, NaH DMF 50 °C Up to 72% High regioselectivity, requires base handling
Biotransformation 4-(methylthio)benzaldehyde, microbial enzymes Aqueous fermentation media 30-37 °C Variable Purification challenges, stereoselective
Friedländer synthesis (related) Aromatic ketone, PPA None (solvent-free) 90 °C 82% (related compound) Efficient, green chemistry approach

Summary and Expert Recommendations

  • The most reliable chemical synthesis method for 1-(4-ethylphenyl)-2-(methylthio)propan-1-one involves α-bromination of the corresponding ketone followed by nucleophilic substitution with methylthiolate under controlled conditions.
  • Alternative synthetic strategies using α-ketene dithioacetals and strong bases offer high regioselectivity and good yields, suitable for research-scale synthesis.
  • Biotransformation methods provide stereoselectivity but are less practical for large-scale production due to purification challenges.
  • Careful analytical characterization using NMR and mass spectrometry is critical for confirming product identity and purity.
  • Optimization of reaction parameters such as solvent, temperature, and base strength is essential to maximize yield and minimize side products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-2-(methylthio)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Halides or amines for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

1-(4-Ethylphenyl)-2-(methylthio)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2-(methylthio)propan-1-one involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Affecting their activity and function.

    Interact with Receptors: Modulating signaling pathways.

    Alter Cellular Processes: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Position 2 Variations: The methylthio group (-SMe) introduces sulfur-based reactivity (e.g., oxidation to sulfoxide/sulfone) absent in amino- or methoxy-substituted analogs .

Melting Points and Solubility

  • 1-(4-Ethylphenyl)-2-(methylthio)propan-1-one : Melting point data are unavailable, but analogs with methylthio groups (e.g., (2E)-1-(2-Hydroxyphenyl)-3-[4-(methylthio)phenyl]prop-2-en-1-one) exhibit melting points of 86°C, while sulfonyl derivatives reach 187°C .
  • 4-EMC : Hydrochloride salt form (melting point >200°C) highlights the impact of ionic character on physical properties .

Data Tables

Table 1: Structural and Physical Comparison of Selected Compounds

(Refer to Section 2.1 for table content.)

Biological Activity

1-(4-Ethylphenyl)-2-(methylthio)propan-1-one, also known as ethylphenidate , is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound features a propanone backbone with an ethyl group attached to a phenyl ring and a methylthio group. Its molecular formula is C12H16OSC_{12}H_{16}OS, and it exhibits unique chemical properties due to the presence of these functional groups. The structural representation is as follows:

Chemical Structure C12H16OS\text{Chemical Structure }\text{C}_{12}\text{H}_{16}\text{OS}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action appears to involve the inhibition of key enzymes responsible for bacterial cell wall synthesis, leading to cell lysis and death.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Bacillus subtilis18100

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies utilizing the MTT assay have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa and PC-3 cells. The cytotoxic effects were dose-dependent, suggesting potential for further development as an anticancer agent.

Cell Line IC50 (µM) Treatment Duration (hrs)
HeLa2548
PC-33048

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors in biological systems. It is believed to modulate biochemical pathways involved in cell growth and apoptosis. For instance, docking studies suggest a strong binding affinity to cyclooxygenase enzymes, which are crucial in inflammatory processes.

Case Studies

Several case studies highlight the compound's relevance in clinical settings:

  • Case Study on Antimicrobial Resistance : A study conducted in a clinical microbiology lab demonstrated that this compound could effectively combat antibiotic-resistant strains of Staphylococcus aureus, providing insights into alternative therapeutic strategies.
  • Cancer Research : In a preclinical trial involving human cancer cell lines, the compound showed promising results in inhibiting tumor growth, leading researchers to consider it as a candidate for further drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-Ethylphenyl)-2-(methylthio)propan-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of a phenylacetonitrile precursor (e.g., 4-ethylphenylacetonitrile) followed by hydrolysis and decarboxylation. Strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents (e.g., DMSO, THF) are critical for efficient alkylation. Kinetic studies under controlled conditions (temperature, solvent polarity, and stoichiometry) are recommended to optimize yield and minimize side reactions . Post-synthesis purification via column chromatography or recrystallization enhances purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and electronic environments (e.g., deshielding effects from the methylthio group).
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and C-S stretching vibrations.
  • DFT Calculations : Predict electron density distribution and reactivity hotspots (e.g., sulfur atom nucleophilicity) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) to determine optimal dissolution for reactions. The ethyl group enhances lipophilicity, while the methylthio group may improve solubility in aprotic solvents .
  • Stability : Conduct accelerated stability studies (e.g., exposure to light, humidity, or varying pH) with HPLC monitoring to detect degradation products.

Advanced Research Questions

Q. How does the methylthio group influence the compound’s reactivity in nucleophilic or electrophilic reactions compared to analogs?

  • Methodological Answer : The methylthio group acts as a weak electron-donating substituent, enhancing the electron density of the aromatic ring. This can be quantified via Hammett σ constants or computational electrostatic potential maps. Comparative studies with analogs lacking the methylthio group (e.g., 1-(4-Ethylphenyl)propan-1-one) reveal slower electrophilic substitution rates but increased nucleophilic attack at the sulfur atom .

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Dose-Response Studies : Use standardized assays (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory effects) across multiple cell lines to identify concentration-dependent effects.
  • Metabolite Profiling : LC-MS/MS to detect bioactive metabolites that may contribute to divergent results.
  • Target Validation : CRISPR/Cas9 knockout models to confirm specific enzyme/receptor interactions (e.g., NF-κB pathway modulation) .

Q. How can researchers design experiments to probe the compound’s interactions with biological targets (e.g., enzymes, membranes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified enzymes (e.g., cytochrome P450 isoforms).
  • Molecular Dynamics Simulations : Model membrane permeability and interactions with lipid bilayers.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of protein-ligand binding .

Q. What strategies improve the compound’s bioactivity while minimizing off-target effects?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified substituents (e.g., replacing ethyl with halogen groups) and test in parallel assays.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) to enhance bioavailability and reduce cytotoxicity.
  • Selectivity Screening : Use kinase profiling panels or phenotypic assays to identify off-target interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction rates or kinetic data for this compound?

  • Methodological Answer :

  • Control Experiments : Replicate studies under identical conditions (solvent, temperature, catalyst) to isolate variables.
  • Mechanistic Probes : Isotopic labeling (e.g., 34^{34}S in methylthio group) to trace reaction pathways.
  • Multivariate Analysis : Apply statistical tools (e.g., PCA) to identify outlier conditions or measurement errors .

Comparative Analysis

Q. How does this compound compare to structural analogs in terms of reactivity and bioactivity?

  • Answer : Key comparisons include:

CompoundKey FeaturesReactivity/Bioactivity Differences
1-(4-Methoxyphenyl)propan-1-oneMethoxy group (electron-donating)Lower electrophilic substitution rates; reduced antimicrobial activity
1-(4-Chlorophenyl)propan-1-oneChlorine (electron-withdrawing)Higher reactivity in SNAr reactions; enhanced cytotoxicity
1-(2-Ethylphenyl)propan-1-oneEthyl group at ortho positionSteric hindrance reduces binding to planar enzyme active sites

Synthesis Optimization Table

ParameterOptimal ConditionImpact on Yield/PurityReference
BaseKOtBu (1.2 equiv)Maximizes alkylation efficiency
SolventTHF (anhydrous)Reduces hydrolysis side reactions
Temperature0–5°C (alkylation step)Prevents over-reaction
WorkupSilica gel chromatographyRemoves unreacted precursors

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